
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of two methoxy groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes, alkylsilanes.
科学研究应用
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用机制
The mechanism of action of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon structures. These interactions are crucial for the compound’s applications in materials science and organic synthesis.
相似化合物的比较
Dimethyldiethoxysilane: An organosilicon compound with two ethoxy groups and two methyl groups attached to the silicon atom.
Trimethoxy(methyl)silane: Contains three methoxy groups and one methyl group attached to the silicon atom.
Phenyltrimethoxysilane: Features three methoxy groups and one phenyl group attached to the silicon atom.
Uniqueness: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct steric and electronic properties to the compound. This makes it particularly useful in applications where specific molecular interactions are required, such as in the synthesis of specialized materials and in drug delivery systems.
属性
分子式 |
C13H22O2Si |
|---|---|
分子量 |
238.40 g/mol |
IUPAC 名称 |
dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI 键 |
DQSSEJZSAKUYQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



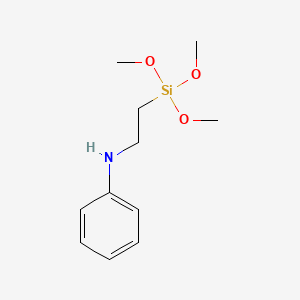

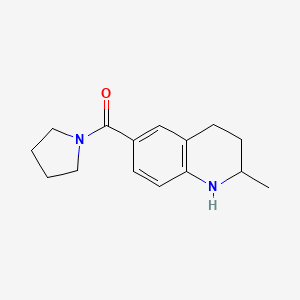
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)

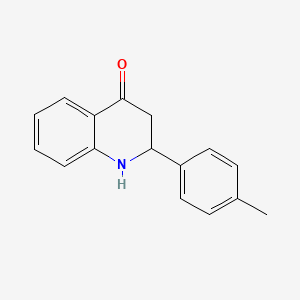
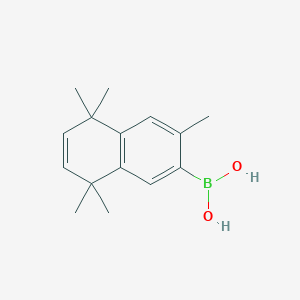
![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)
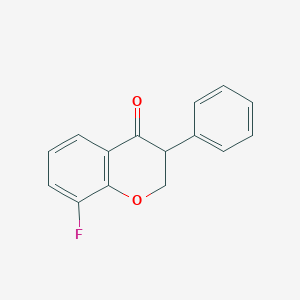

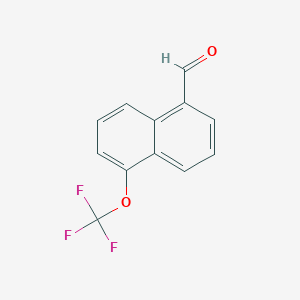
![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

